molecular formula C25H25ClN4O4 B2768314 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251612-98-2

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No. B2768314
CAS RN: 1251612-98-2
M. Wt: 480.95
InChI Key: XIECFJLQECPPPG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H25ClN4O4 and its molecular weight is 480.95. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Radiopharmaceutical Applications

A notable application of similar compounds, as demonstrated in research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is in the field of radiopharmaceuticals. Specifically, these compounds have been used in the synthesis of radioligands for imaging translocator proteins with PET scans (Dollé et al., 2008). This has implications for enhancing diagnostic techniques in medical imaging.

Antimicrobial Agent Synthesis

Compounds derived from pyrimidinones and oxazinones, related to the queried compound, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, comparable to established drugs like streptomycin (Hossan et al., 2012).

Synthesis of Nitrogen Heterocyclic Compounds

In the realm of chemical synthesis, similar compounds are used as building blocks for a variety of nitrogen heterocyclic compounds. This includes the synthesis of pyrazoles, pyrimidines, and diazepines, which are crucial in the development of new pharmaceutical agents (Farouk et al., 2021).

Anti-inflammatory and Analgesic Agent Development

Research has demonstrated the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds, showing significant potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Cytotoxic Activity for Cancer Treatment

Compounds similar to the queried chemical have been synthesized and tested for their cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents. This area of research contributes significantly to the development of new treatments for cancer (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O4/c1-33-12-6-11-29-16-27-23-19(17-7-4-3-5-8-17)14-30(24(23)25(29)32)15-22(31)28-20-13-18(26)9-10-21(20)34-2/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECFJLQECPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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